![molecular formula C20H18BrN3O6 B302614 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B302614.png)
5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has shown promising results in scientific research applications. The compound is synthesized using a specific method that involves several steps. The mechanism of action of this compound is not fully understood, but it is believed to have biochemical and physiological effects that make it useful in laboratory experiments.
Mechanism of Action
The mechanism of action of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. It is also thought to have an effect on the mitochondrial membrane potential, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione are still being studied. However, it has been shown to have an effect on cell growth and proliferation in cancer cell lines. It has also been found to have antifungal and antibacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as an anticancer agent. It has also shown potential as an antifungal and antibacterial agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
For research include further investigation of its potential use as an anticancer and neurodegenerative disease treatment, as well as better understanding of its mechanism of action.
Synthesis Methods
The synthesis method for 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps. The first step is the reaction of 4-bromo-5-(4-morpholinyl)-2-furaldehyde with 4-methoxybenzaldehyde in acetic acid. This reaction produces the intermediate compound, which is then reacted with urea in the presence of a catalyst such as acetic anhydride. The final product is obtained by filtering and recrystallizing the compound.
Scientific Research Applications
5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in scientific research applications. It has been studied for its anticancer properties and has been found to inhibit cell growth in various cancer cell lines. The compound has also been investigated for its antifungal and antibacterial properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione |
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Molecular Formula |
C20H18BrN3O6 |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H18BrN3O6/c1-28-13-4-2-12(3-5-13)24-18(26)15(17(25)22-20(24)27)10-14-11-16(21)19(30-14)23-6-8-29-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,22,25,27)/b15-10+ |
InChI Key |
BKADBUAZSAZZEE-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(O3)N4CCOCC4)Br)/C(=O)NC2=O |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)N4CCOCC4)Br)C(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)N4CCOCC4)Br)C(=O)NC2=O |
Origin of Product |
United States |
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